A Technical Guide to 3-Iodo-1H-indazole-5-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery
A Technical Guide to 3-Iodo-1H-indazole-5-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Moiety
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic purine bases and engage in critical hydrogen bonding interactions with biological targets.[1][2] Its rigid, planar structure provides a reliable anchor for pharmacophoric elements, making it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and treatments for neurological disorders.[2] Within this important class of heterocycles, 3-Iodo-1H-indazole-5-carbaldehyde (CAS No. 944899-01-8) has emerged as a particularly valuable and versatile building block.[3]
This technical guide offers an in-depth exploration of 3-Iodo-1H-indazole-5-carbaldehyde, moving beyond a simple datasheet to provide a senior application scientist's perspective on its synthesis, reactivity, and strategic application in drug development. The dual functionality of a reactive aldehyde and a synthetically versatile iodine atom makes this molecule a powerful tool for generating complex and diverse molecular libraries.[4]
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The key characteristics of 3-Iodo-1H-indazole-5-carbaldehyde are summarized below, providing the foundational data for experimental design.
| Property | Value | Source |
| CAS Number | 944899-01-8 | [5] |
| Molecular Formula | C₈H₅IN₂O | [4] |
| Molecular Weight | 272.04 g/mol | [4] |
| InChI Key | STUWJSRMOZCBIX-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC2=NNC(=C2C=C1C=O)I | [3] |
| Appearance | Yellow solid | [4] |
| Purity | ≥97-98% (Commercially available) | [3][5] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
The presence of both a hydrogen bond donor (the indazole N-H) and two acceptor sites (the pyrazole nitrogen and the aldehyde oxygen) dictates its intermolecular interaction potential, a critical consideration for crystallographic studies and ligand-receptor binding.[4]
Synthesis: A High-Yield Protocol for a Key Intermediate
The most direct and efficient synthesis of 3-Iodo-1H-indazole-5-carbaldehyde involves the regioselective iodination of its precursor, 1H-indazole-5-carbaldehyde.[4] This method is favored for its operational simplicity, mild conditions, and high reported yields, making it suitable for both laboratory-scale synthesis and potential scale-up.[4]
Reaction Scheme: Direct C3 Iodination
The core transformation is an electrophilic substitution on the electron-rich C3 position of the indazole ring. The reaction is typically performed using molecular iodine in the presence of a base.[4]
Caption: Synthetic route to 3-Iodo-1H-indazole-5-carbaldehyde.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, with a reported yield of 97%, demonstrating its efficiency.[4]
-
Reagent Preparation: In a suitable reaction vessel, dissolve 1H-indazole-5-carbaldehyde (1.0 eq) in N,N-dimethylformamide (DMF).
-
Base Addition: Add sodium hydroxide (NaOH) to the solution.
-
Iodination: Slowly add a solution of molecular iodine (I₂) in DMF to the reaction mixture.
-
Reaction: Stir the mixture overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, concentrate the solution under reduced pressure to remove the DMF.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield 3-Iodo-1H-indazole-5-carbaldehyde as a yellow solid.[4]
Causality Insight: The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the indazole substrate and the reagents. The base (NaOH) is essential for the reaction, likely by deprotonating the indazole N-H, which increases the electron density of the ring system and facilitates the electrophilic attack by iodine at the C3 position.[4][6]
Chemical Reactivity and Strategic Functionalization
The synthetic utility of 3-Iodo-1H-indazole-5-carbaldehyde stems from its two distinct and orthogonally reactive functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.[4]
Caption: Dual reactivity of 3-Iodo-1H-indazole-5-carbaldehyde.
The C3-Iodine: A Gateway for Cross-Coupling
The carbon-iodine bond at the C3 position is the molecule's most valuable asset for introducing molecular diversity. The C3 position of the indazole ring is generally electron-deficient, which enhances its reactivity in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[7] This makes it an excellent substrate for reactions that are fundamental to modern medicinal chemistry.[4]
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters, allowing the introduction of a wide array of aryl or heteroaryl substituents.[4][8]
-
Sonogashira Coupling: Facilitates the formation of C-C triple bonds by reacting with terminal alkynes, a key transformation for creating rigid linkers or precursors for further functionalization.[8]
-
Buchwald-Hartwig Amination: Allows for the construction of C-N bonds, providing access to a diverse range of 3-aminoindazole derivatives.[9]
Expert Insight: While the C3-iodine is highly reactive, N-protection of the indazole ring (e.g., with a BOC group) is sometimes employed to prevent side reactions and improve yields, particularly in Sonogashira and Buchwald-Hartwig reactions.[8][9]
Protocol: Generalized Suzuki-Miyaura Cross-Coupling
The following protocol provides a representative workflow for the functionalization of the C3 position.
-
Setup: To a reaction vessel, add 3-Iodo-1H-indazole-5-carbaldehyde (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
The C5-Aldehyde: A Handle for Classical Transformations
The aldehyde group at the C5 position is a versatile functional group that can undergo a wide range of classical organic transformations.[4]
-
Reductive Amination: A powerful method to introduce diverse amine functionalities.
-
Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form secondary alcohols.
-
Wittig Reaction: Converts the aldehyde to an alkene, providing a means to extend carbon chains.
-
Condensation Reactions: Participates in Knoevenagel or aldol-type condensations to form more complex structures.[4]
-
Oxidation/Reduction: Can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, expanding the synthetic possibilities.
Applications in Drug Discovery: A Scaffold for PARP Inhibitors and Beyond
The indazole scaffold is a key feature in several Poly(ADP-ribose)polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10] The ability of 3-Iodo-1H-indazole-5-carbaldehyde to serve as a precursor for diversely substituted indazoles makes it a highly relevant starting material for the synthesis of novel PARP inhibitors and other targeted therapies.[3][10] The strategic, sequential functionalization of first the C3-iodo position followed by modification of the C5-aldehyde allows for the rapid construction of libraries for structure-activity relationship (SAR) studies.[11]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15]
Conclusion
3-Iodo-1H-indazole-5-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for innovation in medicinal chemistry. Its dual-handle reactivity, combined with a straightforward and high-yield synthesis, provides researchers with a powerful platform to explore chemical space efficiently. The C3-iodine atom serves as a reliable anchor for modern cross-coupling chemistry, while the C5-aldehyde allows for a host of classical transformations. This combination enables the logical and systematic construction of complex molecules, making it an indispensable building block in the quest for novel therapeutics.
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Figure 1. Molecular structure of 3-Iodo-1H-indazole-5-carbaldehyde with atom numbering.
